N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide
Description
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[4-(thiomorpholine-4-carbonyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c20-15(18-7-11-23-12-8-18)13-1-3-14(4-2-13)17-16(21)19-5-9-22-10-6-19/h1-4H,5-12H2,(H,17,21) |
InChI Key |
ABLDFHJVKGNCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Nitrobenzoyl Chloride
The synthesis begins with nitration of benzoic acid to yield 4-nitrobenzoic acid, followed by treatment with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate reacts selectively with morpholine in dichloromethane under basic conditions (e.g., triethylamine), yielding N-(4-nitrophenyl)morpholine-4-carboxamide.
Reduction to 4-Aminophenyl Derivative
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-(4-aminophenyl)morpholine-4-carboxamide. This step requires careful control of hydrogen pressure (1–3 atm) to avoid over-reduction.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling of Boronic Acids
A convergent approach employs Suzuki coupling to assemble the bifunctional aryl core. For example, 4-(morpholine-4-carbonyl)phenylboronic acid (prepared via lithiation-borylation of 4-bromo-N-morpholinobenzamide) couples with 4-bromo-N-thiomorpholinobenzamide under palladium catalysis.
Typical Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: Toluene/methanol (3:1)
Yields range from 55% to 64%, with purification via silica gel chromatography or recrystallization from ethyl acetate/hexane.
Buchwald-Hartwig Amination
An alternative route involves amination of a dihalogenated phenyl core. For instance, 4-iodo-N-morpholinobenzamide undergoes Buchwald-Hartwig coupling with thiomorpholine in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound in 48% yield. This method avoids acyl chloride handling but requires stringent anhydrous conditions.
Photochemical and Telescoped Approaches
Recent advances leverage photochemical methods for thiomorpholine synthesis, which is then incorporated into the target compound. For example, thiomorpholine is prepared via a thiol-ene reaction between cysteamine hydrochloride and divinyl sulfone, followed by hydrogenation to saturate the intermediate. This telescoped process achieves 85% yield and eliminates column chromatography, enhancing scalability.
Key Steps :
-
Thiol-ene Reaction : UV irradiation (365 nm) of cysteamine and divinyl sulfone in methanol.
-
Hydrogenation : H₂ (50 psi) over Ra-Ni catalyst at 25°C for 6 hours.
The resulting thiomorpholine is converted to its carbonyl chloride for final amidation.
Comparative Analysis of Methods
| Method | Yield | Advantages | Challenges |
|---|---|---|---|
| Stepwise Amidation | 68–72% | High selectivity; avoids metal catalysts | Acyl chloride instability; multi-step |
| Suzuki Coupling | 55–64% | Convergent; modular | Requires boronic acid synthesis |
| Buchwald-Hartwig | ~48% | Single-step coupling | Sensitivity to oxygen and moisture |
| Photochemical/Telescoped | 70–85% | Scalable; reduced purification | Specialized equipment needed |
Purification and Characterization
Final purification often employs recrystallization from ethanol/water mixtures or flash chromatography (ethyl acetate/hexane gradients). The crystalline product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide features a morpholine ring linked to a phenyl group that is substituted with a thiomorpholin-4-ylcarbonyl moiety. Its molecular formula is , and it has a molecular weight of 335.4 g/mol .
The synthesis of this compound can be approached through various methods, including:
- Nucleophilic Substitution Reactions : Similar compounds have shown reactivity where amines replace halogens in aromatic systems under specific conditions, often utilizing solvents like dimethyl sulfoxide and bases such as potassium carbonate.
- Oxidative Cleavage : Related morpholine derivatives have been subjected to oxidative cleavage, leading to the formation of carboxamide products via ring-opening mechanisms.
Biological Activities
This compound exhibits promising biological activities that suggest its potential as a drug candidate. Compounds with similar structural features have been reported as antagonists of prokineticin receptors, which play critical roles in various physiological processes, including circadian rhythms and neurogenic signaling pathways.
Potential Therapeutic Applications
The compound's interaction with prokineticin receptors indicates its possible applications in treating:
- Neurological Disorders : Given the involvement of prokineticin receptors in neurogenic signaling, this compound may have therapeutic implications for conditions such as depression or anxiety disorders.
- Circadian Rhythm Disorders : Its receptor antagonistic properties could be beneficial in managing sleep disorders linked to circadian rhythm disruptions.
Case Studies and Research Findings
Research into compounds similar to this compound has yielded significant insights into their pharmacological activities:
- Antimicrobial Activity : Studies on related derivatives have demonstrated promising antimicrobial effects against various bacterial and fungal species, suggesting that modifications to the thiomorpholine structure could enhance such properties .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer activity, showing effectiveness against specific cancer cell lines. For instance, derivatives with similar morpholine structures displayed significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells .
- Molecular Docking Studies : Computational studies have indicated that similar compounds exhibit favorable binding affinities to key biological targets involved in neurotransmission and inflammation, reinforcing the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Structural Analogs with Morpholine Carboxamide Moieties
Key Observations :
- Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogs due to sulfur’s polarizability, enhancing membrane permeability .
- Hydrogen Bonding : Morpholine carboxamides (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) form intermolecular N–H⋯O bonds, while thiomorpholine analogs may adopt distinct packing modes (e.g., C–H⋯O interactions) .
Analogs with β-Lactam or Thiazole Moieties
Key Observations :
- Reactivity : β-Lactam-containing analogs (e.g., 2a–2e in ) show enhanced electrophilicity at the lactam carbonyl, enabling covalent binding to biological targets.
- Bioactivity : Thiazole derivatives (e.g., 6a–6b in ) exhibit broad-spectrum antimicrobial activity, likely due to thiazole’s π-deficient nature facilitating DNA intercalation.
Physicochemical and Spectroscopic Comparisons
Notes:
- Thiomorpholine’s sulfur atom reduces symmetry, leading to split NMR signals for CH2 groups adjacent to S .
- β-Lactam analogs show distinct IR peaks (~1750 cm⁻¹) due to strained carbonyl groups .
Research Implications
- Drug Design : Thiomorpholine’s lipophilicity makes it suitable for CNS-targeting drugs, while morpholine analogs are preferable for water-soluble prodrugs .
- Synthetic Routes : Copper-catalyzed urea synthesis (as in ) could be adapted for the target compound by substituting thiomorpholine-containing amines.
- Metabolism : Oxidation of thiomorpholine to sulfone/sulfoxide derivatives may be leveraged for prodrug activation .
Biological Activity
N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring and a thiomorpholine moiety, which are linked through a phenyl group. Its molecular formula is , and it has a molecular weight of 335.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with prokineticin receptors, which are implicated in various physiological processes such as circadian rhythms and neurogenic signaling pathways. Compounds with similar structures have shown antagonistic effects on these receptors, suggesting that this compound may also exhibit therapeutic potential for neurological and psychiatric disorders.
In Vitro Studies
In vitro studies have indicated that the compound may influence neurotransmission and circadian regulation. Research on structurally similar compounds has demonstrated their ability to interact with various biological targets, which could provide insights into the mechanism of action for this compound.
Comparative Cytotoxicity Table
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Hep3B | 0.43 | |
| Compound B | MCF-7 | 1.40 | |
| Compound C | L-SR | 0.96 |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the morpholine and thiomorpholine groups may enhance its binding affinity to target receptors, while the phenyl substitution could influence its pharmacodynamics.
Notable Structural Comparisons
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-(Morpholine-4-carbonyl)phenylboronic acid | Boronic acid functionality | Used in cross-coupling reactions |
| 2-(Thiomorpholin-3-carbonyl)-N-methylbenzamide | Methyl substitution on nitrogen | Potentially different pharmacodynamics |
| 1-(Thiomorpholino)-2-naphthalenecarboxamide | Naphthalene core | Broader aromatic system may affect activity |
Case Study: Prokineticin Receptor Antagonists
A study focusing on prokineticin receptor antagonists highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that compounds similar to this compound could be optimized for better therapeutic outcomes in treating disorders linked to prokineticin signaling pathways.
Future Directions in Research
Further investigation into the binding affinity of this compound to prokineticin receptors is essential for understanding its therapeutic efficacy. Additionally, exploring the compound's effects on various cancer cell lines could uncover its potential as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves sequential amide bond formations. A general approach includes:
Coupling thiomorpholine-4-carboxylic acid with 4-aminophenol derivatives using coupling agents like EDCI/HOBt in anhydrous DMF or acetonitrile .
Introducing morpholine-4-carboxamide via nucleophilic acyl substitution, often requiring base catalysts (e.g., triethylamine) to deprotonate intermediates .
Key considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
- Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Advanced: How can researchers address contradictions in reported crystallographic data for morpholine- and thiomorpholine-containing carboxamides?
Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, torsion angles) often arise from differences in data collection (e.g., temperature, radiation source) or refinement protocols. Methodological solutions include:
- Re-refinement using standardized software : Reprocess raw diffraction data with SHELXL to ensure consistency in hydrogen-bonding network interpretation and thermal displacement parameters.
- Validation tools : Use checkCIF/PLATON to identify outliers in geometric parameters (e.g., thiomorpholine S–C bond lengths vs. morpholine O–C) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) to identify trends in conformational flexibility .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Exact mass (±5 ppm) validates molecular formula (e.g., C₁₆H₂₀N₃O₂S⁺ requires m/z 318.1274) .
- X-ray crystallography : Resolves stereoelectronic effects of thiomorpholine’s sulfur atom on molecular packing (e.g., chair vs. boat conformations) .
Advanced: What experimental strategies can mitigate instability of thiomorpholine derivatives in aqueous or oxidative environments?
Answer:
Thiomorpholine’s sulfur atom increases susceptibility to oxidation. Stabilization approaches include:
- Protective group chemistry : Temporarily substitute the thiomorpholine sulfur with a tert-butyl disulfide group during synthesis, followed by reductive cleavage .
- Formulation additives : Co-solvents (e.g., cyclodextrins) or antioxidants (e.g., BHT) in buffer systems (pH 6–7) reduce degradation .
- Accelerated stability studies : Use HPLC-UV/MS to monitor degradation products under stress conditions (e.g., 40°C/75% RH) and identify critical stability-indicating parameters .
Basic: How do electronic properties differ between thiomorpholine and morpholine moieties in carboxamide derivatives?
Answer:
- Electron density : Thiomorpholine’s sulfur atom has lower electronegativity than morpholine’s oxygen, reducing electron-withdrawing effects on the carbonyl group. This increases nucleophilicity of the amide nitrogen .
- Hydrogen-bonding capacity : Morpholine’s oxygen participates in stronger hydrogen bonds (e.g., N–H⋯O vs. N–H⋯S), influencing crystal packing and solubility .
- Spectroscopic signatures : IR spectra show distinct C=O stretches (thiomorpholine: ~1660 cm⁻¹; morpholine: ~1680 cm⁻¹) due to conjugation differences .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target binding?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinases), prioritizing derivatives with improved thiomorpholine–binding pocket interactions .
- QM/MM simulations : Calculate charge distribution differences between morpholine and thiomorpholine to optimize electrostatic complementarity .
- MD stability assays : Simulate ligand–receptor complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100-ns trajectories .
Basic: What are the documented biological targets or pathways influenced by morpholine/thiomorpholine carboxamides?
Answer:
- Enzyme inhibition : Thiomorpholine derivatives often target ATP-binding pockets in kinases (e.g., PI3K, EGFR) due to sulfur’s size and polarizability .
- GPCR modulation : Morpholine’s oxygen engages in hydrogen bonds with amineergic receptors (e.g., β-adrenergic), while thiomorpholine may alter allosteric signaling .
- Cellular uptake : LogP values (~2.5–3.5) and PSA (~70 Ų) predict moderate blood-brain barrier permeability for neurotargeting applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
